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molecular formula C8H10N2O B8601432 2-[(E)-(Methoxyimino)methyl]aniline CAS No. 90878-20-9

2-[(E)-(Methoxyimino)methyl]aniline

Cat. No. B8601432
M. Wt: 150.18 g/mol
InChI Key: PCCFZEKGUORCII-UHFFFAOYSA-N
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Patent
US05330990

Procedure details

2-(N-methoxyiminomethyl)-nitrobenzene (6.5 g) in 350 ml 99.9% ethanol was reduced catalytically at room temperature, 1 atm. using 0.7 g 10% Pd on carbon. Upon completion of the reduction the solution was filtered throughfilter aid and concentrated in vacuo. The product was redissolved in methylene chloride and filtered through silicagel. Evaporation of the solvent gave the desired product as an oil.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
0.7 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]=[CH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-])=O>C(O)C.[Pd]>[NH2:11][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[CH:4]=[N:3][O:2][CH3:1]

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
CON=CC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.7 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reduced catalytically at room temperature
FILTRATION
Type
FILTRATION
Details
Upon completion of the reduction the solution was filtered throughfilter aid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The product was redissolved in methylene chloride
FILTRATION
Type
FILTRATION
Details
filtered through silicagel
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)C=NOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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